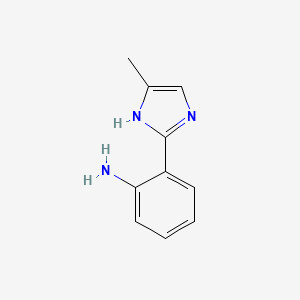

2-(4-methyl-1H-imidazol-2-yl)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5-methyl-1H-imidazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-7-6-12-10(13-7)8-4-2-3-5-9(8)11/h2-6H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKJAFQCSWOQHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444966 | |

| Record name | 2-(4-methyl-1H-imidazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209251-84-3 | |

| Record name | 2-(4-methyl-1H-imidazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methyl-1H-imidazol-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 2 4 Methyl 1h Imidazol 2 Yl Aniline

Retrosynthetic Analysis of 2-(4-methyl-1H-imidazol-2-yl)aniline

A retrosynthetic analysis of this compound identifies several logical bond disconnections to simplify the molecule into readily available starting materials. The primary strategy involves disconnecting the imidazole (B134444) ring, which is the core heterocyclic component.

Two main disconnection approaches (Figure 1) are considered:

Disconnection of C-N and C=N bonds: This is the most common approach for imidazole synthesis. It breaks the ring down into three components or a two-component system. One key intermediate is 2-aminobenzamidine (B1660964), derived from the aniline (B41778) portion. The remaining C2N fragment of the imidazole ring can be formed from a reaction with an α-keto-aldehyde or its equivalent. Specifically for the 4-methyl-imidazole moiety, this would point towards precursors like methylglyoxal (B44143) and an ammonia (B1221849) source.

Disconnection of the C-C bond between the aryl and imidazole rings: This approach considers the molecule as a pre-formed 4-methylimidazole (B133652) ring that is subsequently coupled to an aniline derivative. This strategy relies on modern cross-coupling reactions where a halogenated or activated imidazole couples with an aniline derivative, or vice versa.

These retrosynthetic pathways pave the way for the various forward synthetic strategies discussed below, from classical condensation reactions to modern metal-catalyzed couplings.

Classical Synthetic Routes to Imidazole-Aniline Systems

Traditional methods for constructing imidazole-aniline frameworks have long relied on condensation and cyclization reactions, often requiring harsh conditions but providing a robust foundation for forming the heterocyclic core.

Condensation Reactions and Cyclization Protocols

The most established classical route to imidazole synthesis is the Radziszewski synthesis and its variations, which involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. researchgate.netresearchgate.net To adapt this for this compound, the required components would be methylglyoxal (as the 1,2-dicarbonyl), 2-aminobenzaldehyde (B1207257), and a source of ammonia.

A more direct and analogous classical approach is the Phillips-Ladenburg condensation, typically used for synthesizing 2-arylbenzimidazoles. This reaction involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative under acidic and often high-temperature conditions. ijrpc.com For the target molecule, this would involve the reaction of 1,2-diaminobenzene with 4-methyl-1H-imidazole-2-carboxylic acid. A similar condensation was used to prepare 4-(1H-benzo[d]imidazol-2-yl)aniline by refluxing o-phenylenediamine with p-aminobenzoic acid in o-phosphoric acid. ijrpc.com

The Dieckmann cyclization, an intramolecular Claisen condensation, is another classical protocol used for forming rings. libretexts.orgyoutube.comyoutube.com While typically applied to the synthesis of five or six-membered carbocyclic β-keto esters, its principles of intramolecular condensation are foundational in heterocyclic synthesis.

Multi-Step Approaches from Substituted Anilines and Imidazole Precursors

Multi-step syntheses provide greater control over the substitution pattern of the final product. A common strategy involves preparing a key intermediate from a substituted aniline, which is then cyclized to form the imidazole ring.

One such pathway begins with the conversion of anthranilic acid or a related derivative. For instance, a new starting material, 2-(5-chloro-1H-benzo[d]imidazole-2-yl) aniline, was synthesized through the condensation of 4-chloro-o-phenylenediamine and anthranilic acid. researchgate.net This highlights a viable multi-step strategy where the aniline moiety is part of one precursor and the imidazole is formed in a subsequent step.

Another well-documented multi-step approach is the synthesis of 2-substituted imidazolines from 1,2-diamines and esters or nitriles, which can then be dehydrogenated to form imidazoles. researchgate.netresearchgate.net In the context of the target molecule, this would involve reacting 1,2-diaminobenzene with a nitrile derivative to form a 2-aminobenzamidine intermediate, followed by cyclization with an appropriate C2 fragment to build the 4-methylimidazole ring.

Modern and Green Synthetic Approaches for this compound

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and environmentally friendly methods. These include catalyst-free reactions and the use of transition metals to facilitate bond formation under milder conditions.

Catalyst-Free Synthesis and Environmentally Benign Methods

The principles of green chemistry aim to reduce waste, avoid toxic solvents, and improve energy efficiency. taylorfrancis.com Solvent-free reactions have gained significant interest as they often lead to high efficiency, easy product separation, and mild reaction conditions. asianpubs.org One-pot, multi-component reactions are particularly attractive as they combine high atom economy with operational simplicity. taylorfrancis.comamazonaws.com

A notable example is a catalyst-free method for synthesizing 2,4-disubstituted-1H-imidazoles through a [3+2] cyclization of vinyl azides with amidines. acs.orgnih.gov This approach was successfully used to synthesize 4-(4-phenyl-1H-imidazol-2-yl)aniline, a constitutional isomer of the target compound, with a 70% yield. acs.org This method demonstrates the feasibility of constructing the imidazole ring under mild, catalyst-free conditions, offering a green alternative to classical routes.

The use of environmentally benign solvents such as water or ionic liquids has also been explored for imidazole synthesis. ijarsct.co.intandfonline.comelsevierpure.com Water is an ideal solvent due to its non-toxic and non-flammable nature, and procedures for synthesizing 2-arylbenzimidazoles in water have been developed with excellent yields and short reaction times. elsevierpure.com Ionic liquids offer advantages like recyclability and can act as both the solvent and catalyst. tandfonline.com

| Method | Reactants | Conditions | Yield | Reference |

| [3+2] Cyclization | Benzimidamide hydrochloride, Vinyl azide (B81097) | DBU, CH3CN, 80 °C | Good to Excellent | nih.gov |

| One-pot Condensation | o-Phenylenediamines, Aryl aldehydes | Water, Reflux | Excellent | elsevierpure.com |

| Solvent-free Condensation | o-Phenylenediamines, Aldehydes | Solvent-free, Mild conditions | High | asianpubs.org |

| Ionic Liquid-assisted | Aromatic amine, Diketo, Aldehyde | [BMIM][BF4], Microwave | 84-89% | tandfonline.com |

Transition Metal-Catalyzed Coupling Reactions for Imidazole Formation

Transition metal catalysis represents a powerful tool in modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and selectivity. ijarsct.co.innih.govresearchgate.netnih.gov Metals such as palladium, copper, and iron are frequently used to construct imidazole rings and to couple them with other molecular fragments. ijarsct.co.inrhhz.netmdpi.com

The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.govrhhz.net This can be applied to synthesize 2-aryl-imidazoles by coupling a halo-imidazole with an arylboronic acid (Suzuki coupling) or an organozinc reagent (Negishi coupling). nih.govustc.edu.cn

Copper-catalyzed reactions are also prevalent in imidazole synthesis. ijarsct.co.in Copper catalysts have been shown to significantly reduce reaction times and increase yields compared to traditional methods. ijarsct.co.in For example, copper(I) iodide (CuI) has been used to catalyze three-component domino reactions to build imidazo[1,2-a]pyridines, a related heterocyclic system. beilstein-journals.org

Iron, being an abundant and non-toxic metal, is an attractive catalyst for green chemistry. nih.gov Iron chloride (FeCl3) has been used to catalyze the aerobic oxidative coupling of amidines and chalcones to afford tetrasubstituted imidazoles in high yields under mild conditions. organic-chemistry.org

| Catalyst System | Reaction Type | Key Features | Representative Metals | Reference |

| Palladium Complexes | Cross-Coupling (e.g., Suzuki, Negishi) | Forms C-C bond between aryl and imidazole rings. | Pd | nih.govrhhz.netmdpi.com |

| Copper Salts (e.g., CuI, Cu(OAc)2) | Cyclization / Coupling | Milder conditions, reduced byproducts. | Cu | ijarsct.co.inbeilstein-journals.org |

| Iron Salts (e.g., FeCl3) | Oxidative Coupling | Eco-friendly, abundant metal catalyst. | Fe | nih.govorganic-chemistry.org |

| Rhodium Complexes | Annulation | Reaction of triazoles with nitriles. | Rh | organic-chemistry.org |

These modern catalytic approaches offer significant advantages over classical methods, providing milder reaction conditions, greater functional group tolerance, and access to complex molecular architectures that are otherwise difficult to synthesize.

One-Pot Synthesis Strategies for Enhanced Efficiency

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy in organic synthesis, as they reduce reaction times, minimize waste, and avoid the complex isolation of intermediates. core.ac.uk The synthesis of 2-arylimidazole scaffolds, such as that in this compound, is well-suited to these methodologies. A common and effective one-pot approach involves the condensation of three or four components: a 1,2-dicarbonyl compound, an aldehyde, an ammonia source (typically ammonium (B1175870) acetate), and in some cases, a primary amine. sharif.edu

While a direct one-pot synthesis for this compound is not extensively detailed in the provided literature, the synthesis of structurally related 2,4,5-trisubstituted imidazoles provides a clear blueprint. core.ac.ukufms.br These reactions typically proceed by combining an aldehyde, a 1,2-dicarbonyl species like benzil, and ammonium acetate (B1210297) in a suitable solvent. ufms.br The use of various catalysts has been explored to improve yields and reaction conditions. For instance, Brønsted acidic ionic liquids have been employed as efficient, green, and recyclable catalysts for the four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles. sharif.edu

Another relevant strategy involves the cascade reactions of ortho-diamines, such as o-phenylenediamine, with other reagents. For example, a one-pot method for synthesizing functionalized benzimidazoles (a related heterocyclic system) utilizes o-aminoanilines, terminal alkynes, and p-tolylsulfonyl azide under copper catalysis. organic-chemistry.org This highlights the potential for developing a specific one-pot synthesis for this compound by reacting 1,2-diaminobenzene with a suitable propanal derivative or methylglyoxal under appropriate catalytic conditions.

The table below summarizes representative one-pot synthetic strategies for related imidazole compounds, illustrating the general conditions and yields that can be achieved.

| Reactants | Catalyst/Solvent | Product Type | Yield (%) | Reference |

| 1,2-Diols, Benzil, Ammonium Acetate | Lead tetraacetate / Ethanol (B145695) | 2,4,5-Triphenyl-1H-imidazole | Good to Excellent | core.ac.uk |

| Benzil, Aldehyde, Primary Amine, Ammonium Acetate | Sulfonic acid-functionalized pyridinium (B92312) chloride / Solvent-free | 1,2,4,5-Tetrasubstituted imidazoles | High | sharif.edu |

| Aromatic Aldehyde, Benzil/Benzoin, Ammonium Acetate | Glutamic Acid / Ethanol | 2,4,5-Triaryl substituted imidazole | High | ufms.br |

| o-Aminoanilines, Terminal Alkynes, p-Tolylsulfonyl Azide | Copper Catalyst | Functionalized Benzimidazoles | 49-86 | organic-chemistry.org |

Mechanistic Pathways of Key Bond-Forming Reactions

Understanding the mechanistic pathways is crucial for optimizing the synthesis of this compound. The formation of the 2-arylimidazole core generally proceeds through a series of condensation and cyclization steps. A widely accepted mechanism for the three-component synthesis of 2,4,5-trisubstituted imidazoles begins with the formation of a diimine intermediate from the 1,2-dicarbonyl compound (e.g., methylglyoxal for the target molecule) and ammonium acetate. sharif.edu

Concurrently, the aldehyde (in this case, 2-aminobenzaldehyde) reacts with ammonia (from ammonium acetate) to form an imine. core.ac.uk The crucial C-N and C-C bond formations occur when these intermediates react. The proposed pathway involves the condensation of the aldehyde-derived imine with the diimine intermediate from the dicarbonyl compound. This is followed by an intramolecular cyclization and a subsequent dehydration (or aromatization) step to yield the stable imidazole ring. core.ac.uksharif.edu

A plausible mechanistic pathway for the formation of this compound from 2-aminobenzaldehyde, methylglyoxal, and ammonium acetate can be outlined as follows:

Ammonia Generation: Ammonium acetate serves as the source of ammonia.

Imine Formation: 2-aminobenzaldehyde reacts with ammonia to form an imine.

Diaminoalkene Formation: Methylglyoxal reacts with two equivalents of ammonia to form a 1,2-diaminoalkene intermediate.

Condensation and Cyclization: The imine derived from 2-aminobenzaldehyde condenses with the diaminoalkene intermediate. This is followed by an intramolecular cyclization.

Aromatization: The cyclized intermediate undergoes oxidation or elimination of water to form the aromatic imidazole ring.

Computational studies on related systems have shown that substituents can play a critical role in directing the reaction pathway. For instance, the presence of a hydroxyl group on the aryl ring can facilitate intramolecular proton transfers, guiding the reaction toward a specific constitutional isomer. nih.gov This suggests that the amino group on the phenyl ring of this compound could similarly influence the reaction mechanism.

Regioselectivity and Stereoselectivity Considerations in Synthesis

Regioselectivity is a paramount consideration in the synthesis of asymmetrically substituted imidazoles like this compound. The key challenge arises from the use of an unsymmetrical 1,2-dicarbonyl compound, such as methylglyoxal, which is required to install the methyl group at the C4 position. The reaction of methylglyoxal with 2-aminobenzaldehyde and an ammonia source could potentially lead to two regioisomers: this compound and 2-(5-methyl-1H-imidazol-2-yl)aniline.

Controlling the regioselectivity of this condensation is therefore essential. Research into the synthesis of other substituted imidazoles has shown that the reaction outcome can be highly dependent on the reaction conditions and the electronic and steric nature of the substituents on the starting materials. nih.govresearchgate.net In a study on the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, it was found that the presence of a 2-hydroxyaryl group on the starting imine regioselectively directed the cyclization process. nih.gov This was attributed to the group's ability to act as an internal catalyst for a proton shift, favoring one cyclization pathway over another. nih.gov This principle could be applied to the synthesis of the target molecule, where the aniline's amino group or specific reaction conditions could be used to favor the formation of the desired 4-methyl isomer.

Stereoselectivity is not an inherent factor in the synthesis of the achiral this compound molecule itself. However, stereoselectivity becomes critical if chiral starting materials are used or if subsequent modifications introduce a stereocenter. While the synthesis of imidazoles focuses on aromatic ring formation, studies on the synthesis of their saturated counterparts, imidazolidines, often involve controlling the stereochemistry of newly formed chiral centers. For example, diastereoselective syntheses of trans-2,5-disubstituted imidazolidines have been achieved through [3+2] cycloaddition reactions, where the choice of catalyst and reaction conditions dictates the stereochemical outcome. rsc.org While not directly applicable to the final aromatic product, these studies are relevant when considering potential chiral derivatives or precursors.

Advanced Spectroscopic and Structural Characterization of 2 4 Methyl 1h Imidazol 2 Yl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For 2-(4-methyl-1H-imidazol-2-yl)aniline, ¹H and ¹³C NMR, along with two-dimensional methods, offer a complete picture of the atomic connectivity and chemical environment.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments and Coupling Analysis

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the protons of the aniline (B41778) ring, the imidazole (B134444) ring, the methyl group, and the amine and imine functionalities.

Aniline Protons (C₆H₄): The four protons on the ortho-substituted benzene (B151609) ring will appear as a complex multiplet system in the aromatic region, typically between δ 6.5 and 8.0 ppm. The specific shifts and coupling constants (J-values) depend on the electronic effects of the amino group and the imidazole substituent.

Imidazole Protons (C₃H₂N₂): The imidazole ring has one vinylic proton (H-5) and one N-H proton. The C-H proton is expected to appear as a singlet at approximately δ 7.0-7.5 ppm. hmdb.ca The N-H proton of the imidazole ring is characteristically broad and its chemical shift is highly dependent on solvent and concentration, but typically appears downfield, often above δ 10.0 ppm. researchgate.net

Amine Protons (NH₂): The two protons of the aniline amino group will likely appear as a broad singlet in the region of δ 4.0-6.0 ppm, subject to exchange with deuterium (B1214612) in D₂O.

Methyl Protons (CH₃): The methyl group attached to the imidazole ring is expected to produce a singlet at approximately δ 2.2-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Imidazole N-H | > 10.0 | broad singlet |

| Aromatic C-H | 6.5 - 8.0 | multiplet |

| Imidazole C-H | 7.0 - 7.5 | singlet |

| Aniline N-H | 4.0 - 6.0 | broad singlet |

| Methyl C-H | 2.2 - 2.5 | singlet |

Carbon Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments and Structural Elucidation

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. Based on data from substituted imidazoles and anilines, the expected chemical shifts for this compound can be estimated. researchgate.netresearchgate.netchemicalbook.commdpi.com

Imidazole Carbons: The C2 carbon, situated between two nitrogen atoms and bonded to the aniline ring, is expected to be the most downfield of the imidazole carbons, appearing around δ 145-150 ppm. The C4 (methyl-substituted) and C5 carbons will resonate at approximately δ 135 and δ 115-125 ppm, respectively. researchgate.net

Aniline Carbons: The six carbons of the benzene ring will appear in the aromatic region (δ 115-150 ppm). The carbon atom bearing the amino group (C1') is expected around δ 140-148 ppm, while the carbon attached to the imidazole ring (C2') would be in a similar range. The remaining four aromatic carbons will appear at higher field strengths.

Methyl Carbon: The methyl carbon signal is anticipated in the upfield region of the spectrum, typically at δ 10-15 ppm. chemicalbook.comspectrabase.com

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Imidazole C2 | 145 - 150 |

| Aniline C-NH₂ | 140 - 148 |

| Aniline C-Im | 138 - 145 |

| Imidazole C4 | ~135 |

| Aromatic C-H | 115 - 130 |

| Imidazole C5 | 115 - 125 |

| Methyl Carbon | 10 - 15 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between the adjacent protons on the aniline ring, allowing for their sequential assignment. Long-range couplings, although weaker, might be observed between the imidazole C5-H and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon and proton atoms. This would definitively link the proton signals to their corresponding carbon atoms, for example, confirming the assignments of the C5-H of the imidazole, the various C-H groups of the aniline ring, and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) couplings between protons and carbons. This is arguably the most powerful tool for confirming the connectivity of the entire molecule. Key expected correlations would include:

A correlation between the aniline proton at the 6' position and the C2 carbon of the imidazole ring, confirming the link between the two ring systems.

Correlations from the methyl protons to both the C4 and C5 carbons of the imidazole ring, confirming the position of the methyl group.

Correlations from the imidazole N-H proton to carbons C2 and C5.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula for this compound is C₁₀H₁₁N₃, which corresponds to a monoisotopic mass of 173.0953 Da. uni.lu

High-resolution mass spectrometry (HRMS) would confirm this exact mass. In electrospray ionization (ESI), the compound would be expected to be detected primarily as its protonated molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) of 174.1026. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ (m/z 196.0845), may also be observed. uni.lu

Table 3: Predicted ESI-MS Adducts for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 174.1026 |

| [M+Na]⁺ | 196.0845 |

| [M+K]⁺ | 212.0585 |

| [M-H]⁻ | 172.0880 |

Data sourced from PubChemLite, predicted values. uni.lu

The fragmentation pattern under electron ionization (EI) or collision-induced dissociation (CID) would provide further structural proof. Likely fragmentation pathways for 2-arylimidazole derivatives include cleavage of the bond between the phenyl and imidazole rings, as well as characteristic losses of small molecules like HCN or CH₃CN from the imidazole ring. nih.govyoutube.com

Vibrational Spectroscopy: Infrared (IR) Absorption Analysis of Functional Groups

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would exhibit characteristic bands for the N-H, C-H, C=N, and C=C bonds. acs.orgresearchgate.netacs.org

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| Imidazole N-H | Stretch | 3300 - 3500 (broad) |

| Aniline N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 (two sharp bands) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (Methyl) | Stretch | 2850 - 3000 |

| C=N (Imidazole) | Stretch | 1600 - 1680 |

| C=C (Aromatic/Imidazole) | Stretch | 1450 - 1600 |

| N-H | Bend (Scissoring) | 1550 - 1650 |

| C-N | Stretch | 1250 - 1350 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly for those with conjugated systems. The conjugated π-system extending across the aniline and imidazole rings in this compound is expected to give rise to distinct absorption bands. researchgate.netresearchgate.net

The spectrum would likely be characterized by two main absorption bands:

An intense band at a shorter wavelength (e.g., 220-280 nm) corresponding to π → π* transitions within the aromatic and heterocyclic rings.

A weaker, longer-wavelength band (e.g., >280 nm) attributed to n → π* transitions, involving the non-bonding electrons on the nitrogen atoms. mdpi.com

In studies of similar 2-arylimidazoles, π → π* transitions are typically observed between 300-350 nm, with n → π* transitions appearing at shorter wavelengths around 225-245 nm. researchgate.net The exact position and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent polarity.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing

Single-crystal X-ray diffraction is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unequivocal proof of molecular structure, offering detailed insights into bond lengths, bond angles, and torsional angles. For complex heterocyclic systems like this compound, this technique elucidates the spatial relationship between the aniline and methyl-imidazole rings, confirming their connectivity and conformation.

While specific crystallographic data for this compound is not available in the cited literature, studies on closely related derivatives, such as zinc(II) complexes of 2-(1H-benzimidazol-2-yl)aniline, reveal common structural characteristics. iucr.orgnih.gov In these related structures, the two constituent ring systems (aniline and imidazole/benzimidazole) are often not coplanar. For instance, in a dichloridozinc(II) complex, the benzimidazole (B57391) and aniline planes were found to subtend a dihedral angle of 18.24 (8)°. iucr.orgnih.goviucr.org

The general procedure for obtaining such data involves growing single crystals of the compound, often through slow evaporation of a suitable solvent. mdpi.com The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is analyzed to solve and refine the crystal structure. researchgate.net A summary of the type of crystallographic data typically collected is presented below, using a related benzimidazole complex as an illustrative example.

Table 1: Example Crystallographic Data for a Related Compound, [ZnCl₂(C₁₃H₁₁N₃)]·C₃H₇NO iucr.orgnih.gov

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | [ZnCl₂(C₁₃H₁₁N₃)]·C₃H₇NO |

| Formula Weight (Mr) | 418.61 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a (Å) | 10.9394 (9) |

| b (Å) | 13.3041 (7) |

| c (Å) | 13.1665 (11) |

| β (°) | 106.140 (7) |

| Volume (V) (ų) | 1840.7 (2) |

| Z | 4 |

| Data Collection | |

| Radiation Type | Mo Kα |

| Temperature (K) | 296 |

This table is for illustrative purposes to show the type of data obtained from a single-crystal X-ray diffraction experiment and does not represent the title compound.

Elemental Analysis (CHN) for Purity and Composition Confirmation

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. It serves as a crucial checkpoint for the purity and compositional integrity of a newly synthesized compound. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula.

For this compound, the molecular formula is C₁₀H₁₁N₃. uni.lu The theoretical elemental composition is calculated from the molecular weight of the compound and the atomic weights of its constituent elements. A close agreement between the experimental ("Found") and theoretical ("Calcd.") values is a strong indicator of sample purity. Most chemistry journals require the found values to be within ±0.4% of the calculated values to confirm sufficient purity for publication. researchgate.net

The analysis is performed using a CHN analyzer, which involves the combustion of a small, precisely weighed amount of the substance in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified, allowing for the calculation of the original mass percentages of each element.

Below are the theoretical and example experimental values for compounds of this class.

Table 2: Elemental Analysis Data for C₁₀H₁₁N₃

| Element | Theoretical Mass % (Calculated) | Experimental Mass % (Found) |

| Carbon (C) | 69.34% | e.g., 69.15% |

| Hydrogen (H) | 6.40% | e.g., 6.45% |

| Nitrogen (N) | 24.26% | e.g., 24.18% |

The "Found" values are hypothetical examples illustrating typical experimental results that would be considered acceptable confirmation of the compound's identity and purity, as seen in analyses of related compounds. ijrpc.com

Chemical Reactivity and Derivatization Strategies for 2 4 Methyl 1h Imidazol 2 Yl Aniline

Reactions at the Aniline (B41778) Moiety

The aniline portion of the molecule, consisting of a primary amino group attached to a benzene (B151609) ring, is a key site for various chemical transformations. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions of the benzene ring. byjus.com However, its high reactivity can sometimes lead to multiple substitutions or side reactions, necessitating the use of protecting groups in certain synthetic routes. libretexts.org

Acylation and Alkylation Reactions

The primary amino group of the aniline moiety is nucleophilic and readily undergoes acylation and alkylation reactions.

Acylation involves the reaction of the aniline with acylating agents such as acid chlorides or anhydrides to form amides. This reaction is often used to "protect" the amino group and reduce its activating effect on the aromatic ring, allowing for more controlled subsequent reactions like nitration. libretexts.orglibretexts.org For instance, acetylation of aniline with acetic anhydride (B1165640) produces acetanilide, which can then be selectively nitrated at the para position. libretexts.org The acetyl group can later be removed by hydrolysis to regenerate the modified aniline derivative. libretexts.org This strategy can be applied to 2-(4-methyl-1H-imidazol-2-yl)aniline to control its reactivity.

Alkylation of the aniline nitrogen can be achieved using alkyl halides. However, these reactions can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as potential rearrangements. researchgate.net The use of solid acid catalysts has been explored to improve the selectivity of N-alkylation of anilines. researchgate.net These reactions produce N-alkyl and N,N-dialkyl anilines, which are valuable intermediates in the synthesis of various industrial chemicals. researchgate.net

| Reaction Type | Reagent Example | Product Type | Key Considerations |

| Acylation | Acetic Anhydride | N-Arylacetamide | Reduces the activating effect of the amino group. libretexts.org |

| Alkylation | Alkyl Halide | N-Alkylaniline, N,N-Dialkylaniline | Prone to overalkylation and rearrangements. researchgate.net |

Diazotization and Coupling Reactions

The primary aromatic amine of the aniline moiety can be converted into a diazonium salt through a process called diazotization. This reaction involves treating the aniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures. researchgate.net The resulting diazonium ion (Ar-N₂⁺) is a versatile intermediate. researchgate.net

Diazonium salts are highly reactive and can undergo coupling reactions with electron-rich aromatic compounds, such as phenols and other anilines, to form brightly colored azo compounds (Ar-N=N-Ar'). youtube.com This electrophilic aromatic substitution reaction is the basis for the synthesis of a wide range of azo dyes. libretexts.org The coupling reaction generally occurs at the para position of the activated aromatic ring. researchgate.net For example, a diazonium salt can react with phenol (B47542) to form an azo-linked phenol derivative. youtube.com

The general scheme for diazotization and a subsequent coupling reaction is as follows:

Diazotization: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O

Coupling: Ar-N₂⁺X⁻ + Ar'-H → Ar-N=N-Ar' + HX

This reactivity allows for the synthesis of various azo dyes derived from this compound.

Formation of Schiff Bases and Imines

The primary amine of the aniline moiety readily condenses with aldehydes or ketones to form Schiff bases, which are a subclass of imines. unsri.ac.id This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (azomethine group, -C=N-). biointerfaceresearch.com The reaction is typically carried out by refluxing the aniline and the carbonyl compound in a suitable solvent, sometimes with the addition of an acid catalyst. researchgate.netmdpi.com

Schiff bases derived from anilines and aromatic aldehydes are often stable conjugated systems. unsri.ac.id A wide variety of aldehydes can be used to synthesize a diverse range of Schiff bases from this compound, as has been demonstrated with the analogous compound 4-(1H-benzo[d]imidazol-2-yl)aniline. ijrpc.com These reactions are fundamental in coordination chemistry, as the imine nitrogen can coordinate with metal ions to form stable metal complexes. unsri.ac.id

| Reactant 1 | Reactant 2 (Example) | Product Type | Reaction Condition Example |

| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | Schiff Base (Imine) | Reflux in ethanol (B145695) with a catalytic amount of acid. researchgate.netmdpi.com |

| This compound | Ketone (e.g., Acetone) | Schiff Base (Ketimine) | Similar conditions to aldehyde condensation. |

Reactions at the Imidazole (B134444) Ring

The imidazole ring in this compound also possesses distinct reactive sites. It is an aromatic heterocycle with two nitrogen atoms, one of which is a pyrrole-type nitrogen (NH) and the other a pyridine-type nitrogen (-N=). This structure makes the ring susceptible to both electrophilic and nucleophilic attack, as well as substitution at the nitrogen atoms. globalresearchonline.net

Electrophilic and Nucleophilic Substitutions on the Imidazole Ring

Electrophilic substitution on the imidazole ring is a common reaction. The ring is considered electron-rich and is more susceptible to electrophilic attack than pyrazole (B372694). globalresearchonline.netquora.com Substitutions, such as nitration and halogenation, typically occur at the C4 or C5 positions, as attack at the C2 position is less favored. uobabylon.edu.iq However, if the C4 and C5 positions are blocked, substitution can occur at the C2 position. uobabylon.edu.iq

Nucleophilic substitution on the imidazole ring is generally less favorable unless the ring is activated by strongly electron-withdrawing groups, such as a nitro group. globalresearchonline.net For example, halogenated nitroimidazoles can undergo nucleophilic displacement of the halogen atom by various nucleophiles. researchgate.netrsc.org The position of substitution (C2 vs. C4/C5) can depend on the nature of the nucleophile. researchgate.net

N-Substitution Reactions on the Imidazole Nitrogen

The nitrogen atoms of the imidazole ring can be targeted for substitution reactions, particularly alkylation and acylation. The pyrrole-type nitrogen (N1) is acidic and can be deprotonated to form an imidazolate anion, which is a strong nucleophile.

N-alkylation is a common derivatization strategy for imidazoles. It can be achieved by reacting the imidazole with alkyl halides. uobabylon.edu.iq Phase-transfer catalysis is an effective method for the N-alkylation of imidazoles, often providing good yields of the N-alkylated products. researchgate.net Depending on the reaction conditions and the substrate, alkylation can occur at either of the nitrogen atoms, though in the case of this compound, the N1 position is the primary site of reaction. The synthesis of N-alkylimidazoles is a key step in the preparation of various biologically active compounds and ionic liquids. researchgate.net

N-acylation can also occur at the imidazole nitrogens, but the resulting N-acylimidazoles are often less stable than their N-alkyl counterparts and can act as acyl transfer agents.

| Reaction Type | Reagent Example | Site of Reaction | Product Type |

| Electrophilic Substitution | Nitrating Mixture (HNO₃/H₂SO₄) | C4 or C5 of Imidazole Ring | Nitro-substituted imidazole derivative |

| Nucleophilic Substitution | Sodium Methoxide (on a halo-nitro-imidazole) | Carbon atom bearing the halogen | Methoxy-substituted imidazole derivative |

| N-Alkylation | Alkyl Halide | N1 of Imidazole Ring | N-Alkyl imidazole derivative |

Functionalization of the Methyl Group

The methyl group at the C4 position of the imidazole ring, while generally stable, offers a potential site for functionalization. Its reactivity is analogous to that of a benzylic methyl group, allowing for transformations that can introduce new functional handles for further derivatization.

Key potential reactions include:

Oxidation: The methyl group can be oxidized to introduce oxygen-containing functionalities. Controlled oxidation could yield the corresponding alcohol (hydroxymethyl) or aldehyde (formyl) group. More vigorous oxidation would lead to the formation of a carboxylic acid. The introduction of an aldehyde, for instance, provides a reactive site for subsequent reactions such as reductive amination or condensation to form Schiff bases. Various oxidation methods, including those using nitroxyl (B88944) radicals or metal-based catalysts, are known for converting alcohols to aldehydes and could be adapted for this purpose. organic-chemistry.org

Halogenation: Free-radical halogenation could potentially be used to introduce a halide (e.g., -CH₂Br), creating an electrophilic site suitable for nucleophilic substitution reactions.

These transformations convert the relatively inert methyl group into a versatile functional handle, significantly expanding the synthetic possibilities for creating new analogs.

Synthesis of Novel Derivatives and Analogs with Modified Properties

The development of new derivatives from the this compound scaffold is primarily achieved through modifications at three key locations: the aniline substituent, the imidazole ring, and the linker connecting these two moieties.

The primary amino group on the aniline ring is a highly versatile functional group for derivatization. Its nucleophilic character allows for a wide range of reactions to introduce various substituents, thereby modulating the molecule's physicochemical properties. While many specific examples are documented for the analogous benzimidazole (B57391) scaffold, the underlying principles of aniline reactivity are directly applicable.

Common derivatization strategies include:

Acylation and Sulfonylation: The amino group readily reacts with acylating agents (like acid chlorides or anhydrides) and sulfonyl chlorides. For instance, reaction with chloroacetyl chloride produces an N-chloroacetamide derivative, which can be further converted into an azide (B81097) and subsequently a 1,2,3-triazole. researchgate.net Similarly, reaction with various arylsulfonyl chlorides yields a series of sulfonamide derivatives. nih.gov

Schiff Base Formation: Condensation of the primary amine with various aldehydes leads to the formation of imines, also known as Schiff bases. This reaction is a common strategy for creating diverse libraries of compounds. ijrpc.comresearchgate.net

Cyclization Reactions: Derivatives formed from the aniline amine can undergo subsequent cyclization to build new heterocyclic rings. A notable example involves the reaction with maleic anhydride, which first forms an α,β-unsaturated carboxylic acid amide. ijrpc.com This intermediate can then be cyclized with reagents like hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118) to generate novel pyrazole derivatives attached to the aniline nitrogen. ijrpc.comresearchgate.netsemanticscholar.org

Table 1: Examples of Derivatives from Aniline Functionalization This table is based on reaction principles demonstrated on analogous structures.

| Reaction Type | Reagent Example | Product Class | Reference |

|---|---|---|---|

| Acylation | Chloroacetyl chloride | N-Aryl acetamide | researchgate.net |

| Sulfonylation | Phenylsulfonyl chloride | N-Aryl sulfonamide | nih.gov |

| Condensation | Pyrazolecarbaldehydes | Schiff Base (Imine) | ijrpc.comresearchgate.net |

| Acylation/Cyclization | Maleic anhydride, then Hydrazine | N-Aryl pyrazole | ijrpc.comresearchgate.net |

Modifications to the Imidazole Ring (e.g., different methyl positions, additional substituents)

Altering the substitution pattern of the imidazole ring itself is a critical strategy for fine-tuning molecular properties. This can involve changing the position of the existing methyl group or introducing new substituents.

Introduction of Additional Substituents: The imidazole ring can be further functionalized by introducing other groups. A common modification in imidazole chemistry is nitration. The synthesis of nitroimidazole derivatives, such as 2-methyl-4-nitro-1-(4-nitrophenyl)imidazole, is well-documented and typically involves the nitration of the imidazole ring. nih.govnih.gov The introduction of a nitro group, which is a strong electron-withdrawing group, can significantly impact the compound's biological and chemical properties. nih.gov

N-Alkylation/Arylation: The nitrogen atom at the 1-position of the imidazole ring is a nucleophilic site and can be substituted with various alkyl or aryl groups. This modification blocks a hydrogen bond donor site and can influence the molecule's solubility, metabolic stability, and receptor-binding orientation.

Table 2: Examples of Imidazole Ring Modifications

| Modification Type | Example Compound Name | Key Feature | Reference |

|---|---|---|---|

| Isomerism | 2-(5-methyl-1H-imidazol-2-yl)aniline | Methyl group at C5 | nih.gov |

| Substitution | 2-(4-methyl-5-nitro-1H-imidazol-2-yl)aniline | Nitro group at C5 | nih.gov |

| N-Alkylation | 2-(1,4-dimethyl-1H-imidazol-2-yl)aniline | Methyl group at N1 | nih.gov |

Linker Variations and Core Modifications

Advanced derivatization strategies involve altering the fundamental connection between the imidazole and aniline moieties or replacing the core rings entirely.

Linker Variation: The direct bond between the imidazole C2 and the aniline phenyl ring can be replaced with a flexible linker. A common approach is the introduction of a methylene (B1212753) (-CH₂-) bridge, leading to compounds of the N-[(4-methyl-1H-imidazol-2-yl)methyl]aniline type. This modification increases the rotational freedom between the two ring systems, which can be crucial for optimizing interactions with biological targets. This strategy has been applied to the related benzimidazole scaffold. nih.gov

Core Modification: More profound changes involve altering the core heterocyclic systems. The phenyl ring of the aniline moiety could be replaced with other aromatic or heteroaromatic systems to explore different spatial and electronic properties. Furthermore, the imidazole ring itself can be incorporated into a larger, fused heterocyclic system. For example, synthetic routes exist for creating complex structures like imidazole-phenazine derivatives or tricyclic 2H-imidazoles, demonstrating how the core imidazole motif can be expanded into more complex polycyclic architectures. nih.govacs.org

These advanced strategies allow for significant exploration of chemical space, moving beyond simple substitution to create fundamentally new molecular frameworks based on the initial 2-phenylimidazole (B1217362) template.

Coordination Chemistry and Metal Complex Formation with 2 4 Methyl 1h Imidazol 2 Yl Aniline

Theoretical Ligand Properties of 2-(4-methyl-1H-imidazol-2-yl)aniline

Based on its molecular structure, this compound is anticipated to be an effective chelating ligand for a variety of metal ions.

Expected Chelation Sites and Binding Affinity

The molecule possesses two primary coordination sites: the nitrogen atom of the aniline (B41778) amino group (-NH₂) and the sp²-hybridized imine nitrogen atom within the imidazole (B134444) ring. This arrangement allows the molecule to function as a bidentate N,N'-donor ligand, forming a stable five-membered chelate ring upon coordination to a metal center.

Tautomerism and Its Potential Influence on Coordination

The imidazole ring of this compound can exhibit tautomerism, where the proton on the imidazole nitrogen can migrate between the two nitrogen atoms. While the 4-methyl isomer is specified, it can exist in equilibrium with the 5-methyl tautomer.

The position of this equilibrium can be influenced by factors such as the solvent and, crucially, upon coordination to a metal ion. The coordination of a metal to the imine nitrogen (at position 3) would effectively "lock" the ligand into the 4-methyl tautomeric form. This is a common phenomenon in the coordination chemistry of imidazole-containing ligands.

Postulated Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this ligand would likely follow standard procedures established for similar N,N'-donor ligands.

Hypothetical Transition Metal Complexes (e.g., Co, Ni, Cu, Zn, Mn, Au)

It is anticipated that reacting this compound with various transition metal salts (e.g., chlorides, acetates, or nitrates) in a suitable solvent like ethanol (B145695) or methanol (B129727) would yield the corresponding metal complexes. Based on studies of analogous benzimidazole (B57391) ligands, complexes with metals such as Cu(II) and Ni(II) can be readily prepared. jocpr.comresearchgate.netjocpr.com For instance, a mononuclear zinc complex of 2-(1H-benzo[d]imidazol-2-yl)aniline, [Zn(L)Cl₂], was synthesized and characterized, confirming the bidentate nature of the ligand. nih.gov Similar stoichiometries and structures would be expected for complexes of this compound with divalent transition metals.

Characterization would likely involve techniques such as FT-IR spectroscopy to observe shifts in the N-H and C=N stretching frequencies upon coordination, UV-Vis spectroscopy to study the electronic properties, and elemental analysis to confirm the stoichiometry.

Hypothetical Main Group Metal Complexes

While research on transition metal complexes of imidazole-aniline ligands is more common, the formation of complexes with main group metals is also plausible. The ligand's N,N' donor set is suitable for coordinating to p-block elements like Tin (Sn), for which complexes with similar bidentate ligands have been reported. nih.govnih.gov Synthesis would likely proceed via the reaction of the ligand with a main group metal halide in an appropriate solvent system.

Predicted Structural Analysis of Coordination Compounds

The geometry of the resulting metal complexes would be dictated by the coordination number and electronic configuration of the central metal ion. By analogy with the structurally characterized zinc complex of 2-(1H-benzo[d]imidazol-2-yl)aniline, a four-coordinate zinc complex of this compound would be expected to adopt a distorted tetrahedral geometry. nih.gov

For other transition metals, different geometries are likely. For example, Cu(II) complexes with similar ligands often exhibit a square planar geometry, while Ni(II) complexes can be found in either tetrahedral or square planar arrangements. jocpr.comresearchgate.netjocpr.com

The table below presents structural data for a known zinc complex with the analogous ligand, 2-(1H-benzo[d]imidazol-2-yl)aniline (L), which serves as a model for the anticipated structural features of complexes with this compound.

| Parameter | Value | Reference |

| Compound | [Zn(L)Cl₂]·DMF (L = 2-(1H-benzo[d]imidazol-2-yl)aniline) | nih.gov |

| Metal Center | Zn(II) | nih.gov |

| Coordination Geometry | Distorted Tetrahedral | nih.gov |

| Bond Length (Zn-N_aniline) | Not explicitly provided | nih.gov |

| Bond Length (Zn-N_imidazole) | Not explicitly provided | nih.gov |

| Bond Angle (N_aniline-Zn-N_imidazole) | 88.64 (7)° | nih.gov |

| Dihedral Angle (Benzimidazole-Aniline) | 18.24 (8)° | nih.gov |

It is important to reiterate that this information is based on an analogous compound, and experimental verification for this compound is required.

Spectroscopic Signatures of Metal Complexation (e.g., UV-Vis Shifts, IR Changes)

No specific data on UV-Visible absorption shifts or changes in Infrared vibrational frequencies for metal complexes of this compound were found.

Electrochemical Properties of Metal Complexes

No specific data regarding the redox potentials or cyclic voltammetry of metal complexes involving this compound were available in the searched literature.

To provide a thorough and accurate scientific article, direct research findings on the specified compound are necessary. Without such data, any generated content would be speculative and would not meet the required quality and accuracy standards.

Computational and Theoretical Studies of 2 4 Methyl 1h Imidazol 2 Yl Aniline

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)

Quantum chemical calculations provide fundamental insights into the electronic and structural properties of a molecule. For related benzimidazole (B57391) compounds, these studies have been used to determine optimized geometries, vibrational frequencies, and NMR chemical shifts, showing good agreement with experimental data. tandfonline.comresearchgate.netresearchgate.net

Geometry Optimization and Equilibrium Structures

No published data exists detailing the optimized bond lengths, bond angles, or dihedral angles for the equilibrium structure of 2-(4-methyl-1H-imidazol-2-yl)aniline. Such analysis, typically performed using methods like B3LYP with basis sets such as 6-31G(d) or higher, is foundational for all other computational studies. tandfonline.comresearchgate.net

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals)

The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of chemical stability. nih.govresearchgate.net For this compound, specific values for HOMO-LUMO energies and their energy gap have not been reported in the literature.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are used to assign and interpret experimental infrared (IR) and Raman spectra. mdpi.commalayajournal.orgnih.gov This involves calculating the harmonic frequencies and comparing them to experimental spectra, often with the use of scaling factors to improve correlation. researchgate.net A detailed vibrational assignment for this compound, correlated with theoretical calculations, is currently absent from scientific publications.

NMR Chemical Shift Prediction and Validation

The Gauge-Including Atomic Orbital (GIAO) method is a common approach for predicting NMR chemical shifts (¹H and ¹³C). researchgate.netliverpool.ac.uk These theoretical predictions are invaluable for validating experimental assignments and understanding structural nuances. ipb.ptresearchgate.net There are no available studies that report the predicted NMR chemical shifts for this compound.

Conformational Analysis and Energy Landscapes

Conformational analysis explores the different spatial arrangements of a molecule and their corresponding energy levels. This is particularly important for molecules with rotatable bonds, as it identifies the most stable conformers. For similar but distinct benzimidazole structures, potential energy surface (PES) scans have been performed by varying selected torsion angles to map the energy landscape. tandfonline.comicm.edu.pl A comparable conformational study for this compound has not been found.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their structural fluctuations and interactions in various environments. nih.govajchem-a.com MD simulations have been used to investigate the binding mechanisms of complex imidazole-containing inhibitors with biological targets like kinases. nih.govnih.gov However, no MD simulation studies focusing on the intrinsic dynamic behavior of an isolated this compound molecule have been reported.

Prediction of Reactivity and Reaction Pathways

Computational chemistry offers powerful tools to predict the reactivity of a molecule and to elucidate potential reaction pathways. For this compound, methods like Density Functional Theory (DFT) are instrumental in understanding its electronic structure and, consequently, its chemical behavior.

Frontier Molecular Orbitals (FMOs): The reactivity of a molecule is largely governed by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO signifies the ability to accept an electron (electrophilicity). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity. For this compound, the electron-rich aniline (B41778) and imidazole (B134444) rings are expected to significantly influence the HOMO and LUMO distributions. The aniline nitrogen and the imidazole ring are likely primary sites for electrophilic attack, while the LUMO may be distributed over the aromatic systems, indicating sites for nucleophilic attack.

Molecular Electrostatic Potential (MESP): MESP maps are valuable for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic reactions. niscpr.res.in For this compound, the MESP would likely show negative potential (red regions) around the nitrogen atoms of both the aniline and imidazole rings, indicating their nucleophilic character and propensity to interact with electrophiles or act as hydrogen bond acceptors. Positive potential (blue regions) would be expected around the amine and imidazole N-H protons, highlighting their role as hydrogen bond donors.

Predicted Reaction Pathways: Based on its structural motifs, this compound can be predicted to undergo several types of reactions:

Electrophilic Aromatic Substitution: The aniline ring is activated towards electrophilic substitution, primarily at the ortho- and para-positions relative to the amino group.

N-Alkylation and N-Acylation: The primary amine of the aniline moiety and the secondary amine in the imidazole ring are susceptible to reactions with alkylating and acylating agents.

Condensation Reactions: The primary amine can participate in condensation reactions to form Schiff bases or amides. ijrpc.com

Metal Coordination: The nitrogen atoms of the imidazole and aniline groups can act as ligands, coordinating with metal ions to form complexes. researchgate.net

Theoretical calculations can model the transition states and reaction energies for these pathways, providing a quantitative basis for predicting the most favorable reaction products. Studies on similar aniline derivatives have utilized computational methods to explore reaction mechanisms, such as the reaction with hydroxyl radicals. mdpi.com

Table 1: Theoretical Reactivity Descriptors for this compound (Illustrative)

| Parameter | Predicted Value/Characteristic | Implication |

| HOMO Energy | Relatively high | Good electron-donating ability, susceptible to oxidation and electrophilic attack. |

| LUMO Energy | Relatively low | Can accept electrons, indicating potential for reduction or reaction with nucleophiles. |

| HOMO-LUMO Gap | Moderate to small | Suggests a chemically reactive molecule with potential for various chemical transformations. researchgate.net |

| MESP Negative Region | Concentrated on the nitrogen atoms of the aniline and imidazole rings. niscpr.res.in | These are the most likely sites for protonation and electrophilic attack. |

| MESP Positive Region | Located on the N-H protons of the aniline and imidazole moieties. | Indicates potential for hydrogen bonding and interaction with nucleophilic species. |

| Global Reactivity Indices | Parameters like chemical hardness, softness, and electrophilicity index can be calculated from HOMO and LUMO energies to quantify overall reactivity. nih.gov | Provides a quantitative measure of the molecule's stability and reactivity profile. |

In Silico ADMET Predictions for Scaffold Design

In the context of drug discovery and development, the this compound scaffold holds potential. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in evaluating the drug-likeness of a chemical scaffold. nih.gov These predictions help in prioritizing and modifying structures to enhance their pharmacokinetic profiles.

Physicochemical Properties and Drug-Likeness: Several empirical rules, such as Lipinski's Rule of Five, are used to assess the drug-likeness of a compound based on its physicochemical properties. pnrjournal.com For this compound, these parameters can be calculated using various software tools.

Molecular Weight (MW): The calculated molecular weight would be well within the typical range for small molecule drugs.

LogP (Lipophilicity): The octanol-water partition coefficient (LogP) is a measure of a molecule's lipophilicity, which influences its absorption and distribution. The predicted XlogP for this compound is 1.4, suggesting a balanced lipophilicity. uni.lu

Hydrogen Bond Donors (HBD) and Acceptors (HBA): The molecule contains hydrogen bond donors (the NH2 and imidazole NH groups) and acceptors (the nitrogen atoms), which are crucial for target binding and solubility.

Topological Polar Surface Area (TPSA): TPSA is a good predictor of a drug's ability to permeate cell membranes. jbcpm.com A moderate TPSA would be expected for this compound, suggesting good potential for oral absorption. pnrjournal.com

Pharmacokinetic Predictions:

Absorption: High gastrointestinal (GI) absorption is often predicted for molecules with favorable physicochemical properties. nih.gov

Distribution: The ability to cross the blood-brain barrier (BBB) can be predicted. Depending on the therapeutic target, BBB penetration may or may not be desirable.

Metabolism: Computational models can predict the most likely sites of metabolism by cytochrome P450 enzymes. The aniline and methyl groups would be potential sites for oxidation.

Excretion: Predictions regarding renal clearance and other excretion pathways can be made.

Toxicity: In silico models can flag potential toxicities, such as carcinogenicity, cytotoxicity, or hepatotoxicity, based on structural alerts. nih.gov

Table 2: Predicted ADMET Parameters for this compound Scaffold (Illustrative)

| Parameter | Predicted Property | Relevance for Scaffold Design |

| Absorption | ||

| Human Intestinal Absorption | Likely High nih.gov | Indicates good potential for oral bioavailability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) | Prediction would depend on specific model parameters, but may be limited by TPSA. | Important for CNS-targeting drugs; modifications to the scaffold could modulate this property. |

| Metabolism | ||

| CYP450 Substrate/Inhibitor | Likely a substrate for several CYP isoforms (e.g., CYP2D6, CYP3A4). | Helps in anticipating drug-drug interactions and metabolic stability. |

| Excretion | ||

| Renal Clearance | Predicted based on molecular size and polarity. | Influences the dosing regimen. |

| Toxicity | ||

| Ames Test | Prediction of mutagenicity based on structural alerts. | Early flag for potential genotoxicity. |

| Hepatotoxicity | Prediction based on known toxicophores. | Early warning for potential liver toxicity. |

| Drug-Likeness | ||

| Lipinski's Rule of Five | Likely to have zero violations. nih.gov | Suggests good oral bioavailability. |

These computational predictions provide a foundational understanding of the chemical and potential pharmacological properties of this compound. Such theoretical studies are invaluable for guiding the synthesis and further experimental evaluation of this and related molecular scaffolds.

Biological Activity Investigations: Mechanistic and in Vitro Studies Excluding Clinical Applications

Antimicrobial Properties and Mechanisms (In Vitro)

No studies were identified that specifically investigated the antimicrobial properties of 2-(4-methyl-1H-imidazol-2-yl)aniline.

There is no available data from in vitro assays on the inhibitory effects of this compound against Gram-positive or Gram-negative bacterial strains. Although related imidazole (B134444) derivatives have been tested against various bacteria, nih.govspast.orgresearchgate.net these results cannot be attributed to the specific compound .

No information was found regarding the in vitro antifungal efficacy of this compound against any fungal species.

As there are no studies on its antimicrobial activity, there are consequently no proposed molecular mechanisms of action for this compound. General antimicrobial mechanisms for the broader class of azole compounds often involve the inhibition of crucial enzymes or interference with cell membrane integrity, nih.gov but this cannot be specifically claimed for this compound.

Antiprofiliferative/Anticancer Activity (In Vitro Cytotoxicity on Cell Lines)

No research detailing the antiproliferative or cytotoxic effects of this compound on any cancer cell lines was found.

There are no published IC50 values or other measures of cytotoxic activity for this compound against cancer cell lines. While many imidazole-based structures are evaluated for their anticancer potential, researchgate.netnih.govnih.gov specific data for this molecule is absent from the reviewed literature.

No studies were identified that examined the ability of this compound to induce apoptosis or cause cell cycle modulation in cancer cells. Therefore, there is no information on its potential mechanisms related to anticancer activity, such as effects on apoptotic pathways or cell cycle checkpoints. nih.govnih.govresearchgate.net

Interaction with Cellular Enzymes and Receptors Relevant to Cell Proliferation

The imidazole scaffold is a common feature in molecules designed to interact with various biological targets, including those involved in cell proliferation. While direct studies on this compound are not extensively detailed, the broader class of imidazole and benzimidazole (B57391) derivatives has been investigated for interactions with key cellular proliferation targets. For instance, certain imidazole-based compounds have been explored as antagonists for G protein-coupled receptors, which are crucial in cell signaling pathways that can lead to proliferation nih.gov. The structural motif of 2-arylbenzimidazoles, which are structurally related to the compound of interest, has been identified in inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), demonstrating the potential for this chemical class to interact with enzymatic targets mdpi.com.

Enzyme Inhibition Studies (In Vitro)

In vitro studies are fundamental to characterizing the inhibitory potential of a compound against specific enzymes. The benzimidazole core, a close structural relative of the 2-phenylimidazole (B1217362) structure, is present in various known enzyme inhibitors nih.gov.

Inhibition of Specific Enzymes (e.g., DNA gyrase, topoisomerase IV, CYP450, enzyme active sites)

DNA Gyrase and Topoisomerase IV: Bacterial type IIA topoisomerases, namely DNA gyrase (GyrB) and topoisomerase IV (ParE), are validated targets for antibacterial agents. Their function is essential for bacterial DNA replication and repair. The ATP-binding subunits of these enzymes are a prime focus for the development of dual-targeting inhibitors. Various heterocyclic compounds, including benzimidazoles, have been designed and synthesized as potential inhibitors of these enzymes nih.gov. These inhibitors typically target the ATPase catalytic domain of both GyrB and ParE nih.gov. Although many of these inhibitors show activity primarily against Gram-positive pathogens, the availability of high-resolution crystal structures facilitates the design of new inhibitor classes nih.gov.

Cytochrome P450 (CYP450): Cytochrome P450 enzymes are a major family of enzymes involved in drug metabolism. Inhibition of these enzymes can lead to significant drug-drug interactions. Inhibition can be reversible (competitive or non-competitive) or irreversible, often termed mechanism-based inhibition nih.gov. Mechanism-based inhibition occurs when a CYP450 enzyme metabolizes a drug into a reactive intermediate that forms a stable complex with the enzyme, rendering it inactive nih.govbiomolther.org. Compounds containing primary amine and certain heterocyclic moieties can form inhibitory complexes with the heme iron of CYP450 enzymes biomolther.org.

Ligand-Protein Binding Assays

Ligand-protein binding assays are crucial for understanding the interaction between a compound and its target protein. An analogue, 4-(1H-imidazol-1-yl)aniline, was used as a ligand in mixed-mode chromatography to purify immunoglobulin G (IgG) nih.gov. Static binding studies showed that the immobilized ligand had a high binding selectivity for IgG, attributed to a combination of hydrophobic interactions, hydrogen bonding, and charge transfer interactions nih.gov. Such studies provide insight into the types of non-covalent forces that can govern the binding of phenyl-imidazole derivatives to protein surfaces nih.gov.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For imidazole-containing compounds, SAR studies have revealed key structural features that influence their potency and selectivity.

In a series of 2-arylbenzimidazole derivatives, modifications on both the phenyl and benzimidazole rings were shown to significantly affect their inhibitory activity against AChE and BuChE mdpi.com. The presence and position of substituents like hydroxyl groups on the phenyl ring were found to be critical for interaction with the enzyme's active site mdpi.com. Similarly, for indazole derivatives, another class of heterocyclic compounds, SAR studies indicated that small substituents like a methyl group at certain positions could significantly enhance inhibitory activity against targets like Vascular Endothelial Growth Factor (VEGF) nih.gov. The nature of the substituent on the nitrogen of the heterocyclic ring also plays a crucial role in determining activity nih.gov.

For a class of 4-substituted imidazoles acting as adrenoceptor agonists, the nature of the substituent and the stereochemistry at the carbon bridge between a naphthalene (B1677914) ring and the imidazole ring were found to be critical for maintaining potent and selective activity nih.gov.

Table 1: SAR Insights from Related Heterocyclic Compounds

| Compound Class | Target | Key SAR Findings | Reference |

|---|---|---|---|

| 2-Arylbenzimidazoles | AChE/BuChE | Substituents on both phenyl and benzimidazole rings modulate activity. Hydroxyl groups on the phenyl ring are important. | mdpi.com |

| Benzimidazole Derivatives | VEGF Inhibition | Methyl substitution at the R1 position enhances activity. An aromatic or heterocyclic ring at the R2 position is needed for good activity. | nih.gov |

Comparison with Analogues and Related Imidazole Derivatives

The biological activities of this compound can be contextualized by comparing it with its analogues and other imidazole derivatives.

Benzimidazoles: As previously discussed, 2-arylbenzimidazoles are potent inhibitors of cholinesterases mdpi.com. The benzimidazole scaffold is also found in inhibitors of HCV NS5B RNA polymerase, acting as allosteric inhibitors ijrpc.com. The fusion of the benzene (B151609) ring to the imidazole core in benzimidazoles often enhances binding affinity through increased opportunities for hydrophobic and π-stacking interactions.

Substituted Imidazoles: The position and nature of substituents on the imidazole and phenyl rings are critical. For example, 2-(4-substituted phenyl)-1-substituted-4, 5-diphenyl-1H-imidazole derivatives have shown antimicrobial activity nih.gov. The specific isomer, 4-(1H-imidazol-1-yl)aniline, demonstrates the utility of the phenyl-imidazole motif in protein binding for chromatography applications nih.gov. In contrast, the parent compound 2-(1H-imidazol-2-yl)aniline serves as a basic chemical building block bldpharm.com. The addition of the methyl group at the 4-position of the imidazole ring in the title compound, this compound, can influence its lipophilicity, steric profile, and metabolic stability compared to its non-methylated counterpart, potentially altering its biological activity profile.

Table 2: Comparison of Phenyl-Imidazole Analogues

| Compound | Key Feature/Activity | Reference |

|---|---|---|

| 2-Arylbenzimidazoles | Cholinesterase and HCV Polymerase Inhibition | mdpi.comijrpc.com |

| 4-(1H-Imidazol-1-yl)aniline | Ligand for Affinity Chromatography | nih.gov |

| 2-(4-Substituted phenyl)-diphenyl-imidazoles | Antimicrobial Activity | nih.gov |

Applications in Materials Science and Catalysis Non Biological Research

Role as Building Blocks for Advanced Organic Materials

Organic building blocks are functionalized molecules that serve as the foundational units for the modular, bottom-up assembly of larger molecular architectures like polymers, supramolecular complexes, and metal-organic frameworks. The inherent reactivity of both the aniline (B41778) and imidazole (B134444) functionalities within 2-(4-methyl-1H-imidazol-2-yl)aniline makes it a promising candidate as a versatile building block.

The primary amino group on the aniline ring is a key functional handle for polymerization reactions. It can react with carboxylic acid derivatives (like acyl chlorides or anhydrides) to form polyamides or with dianhydrides to form polyimides. These classes of polymers are known for their high thermal stability and mechanical strength. While syntheses using this compound specifically are not widely documented, related aniline derivatives are fundamental in creating advanced materials. Furthermore, the imidazole portion of the molecule can be used for creating other complex heterocyclic systems or for coordinating with metal ions to form functional materials.

Structurally similar compounds have been successfully employed as building blocks. For instance, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline serves as a building block for synthesizing iridium-based organometallic complexes used as blue phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs). Similarly, derivatives of the closely related compound 4-(1H-benzo[d]imidazol-2-yl)aniline have been synthesized to create new molecular structures, highlighting the utility of the benzimidazole-aniline scaffold as a foundational component in organic synthesis.

Use in Functional Polymers and Coatings

The incorporation of this compound into polymer backbones or as a functional additive could impart desirable properties to polymers and coatings. The imidazole ring is known for its ability to coordinate with metal ions, enhance thermal stability, and participate in hydrogen bonding. The aniline group provides a reactive site for grafting the molecule onto polymer chains.

Polymers containing imidazole moieties often exhibit enhanced properties such as improved thermal resistance and corrosion inhibition when applied as coatings. The aniline component is also a precursor for conductive polymers (polyaniline), suggesting that polymers derived from this compound might possess interesting electronic properties. Although specific research on this compound in functional polymers and coatings is limited, the characteristics of its constituent parts point toward significant potential in these areas.

Application as Ligands in Catalytic Systems

The nitrogen atoms in the imidazole ring and the aniline group make this compound an excellent candidate for a bidentate ligand, capable of coordinating with a wide range of transition metals to form stable catalytic complexes.

In homogeneous catalysis, catalyst-ligand complexes are soluble in the reaction medium. Ligands based on aniline and N-heterocyclic structures are common. For example, palladium(II)-NHC (N-Heterocyclic Carbene) precatalysts featuring an aniline ligand, such as [(IPr)PdCl₂(aniline)], have proven to be highly active and stable for various cross-coupling reactions, including Suzuki-Miyaura reactions. The ability to tune the electronic and steric properties of the aniline ligand is crucial for optimizing catalyst performance.

Cobalt complexes bearing the related 2-(1H-imidazol-2-yl)aniline ligand have been synthesized and shown to be effective catalysts for the oxidative coupling of o-aminophenol. The imidazole and aniline nitrogens coordinate to the cobalt center, creating an active catalyst for this transformation. This suggests that cobalt complexes of this compound could exhibit similar or enhanced catalytic activity.

In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, often as a solid. While ligands are more commonly associated with homogeneous systems, they can be immobilized onto solid supports. Aniline functionalities have been used to anchor catalytic species to supports.